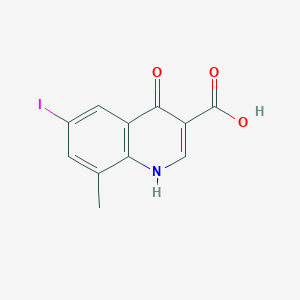

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

The compound "6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The structure of quinolones typically includes a 1,4-dihydroquinoline-3-carboxylic acid core, which can be modified at various positions to enhance antibacterial activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves modifications to the quinoline ring to improve their antibacterial properties. For instance, the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has been explored to enhance these properties . Another method includes the reaction of acyl- and aroylpyruvic acids with amines to form 2-substituted tetrahydroquinoline carboxylic acids . Additionally, a convenient method for preparing hydroxyisoquinoline carboxylic acid derivatives involves aminolysis, esterification, and Dieckmann condensation . The formation of dihydroquinoline carboxylic acid derivatives can also be achieved by reacting methyl arylaminoacrylates with hydrogen iodide, which proceeds efficiently in alcoholic solvents .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their antibacterial activity. The presence of a carboxylic acid group at the 3-position of the quinoline ring is essential for activity, and various substitutions at other positions can modulate the spectrum and potency of the antibacterial effect. For example, the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position has been shown to result in compounds with significant antibacterial activity .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions that are important for their biological activity. The introduction of substituents can be achieved through different synthetic routes, each with its own set of reactions. For example, the reaction of acyl- and aroylpyruvic acids with amines to form tetrahydroquinoline derivatives involves a cyclization step . The Dieckmann condensation is another reaction used in the synthesis of hydroxyisoquinoline derivatives . The use of hydrogen iodide to form dihydroquinoline derivatives demonstrates the role of acids in facilitating cyclization reactions in the presence of suitable solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the presence of a methyl group at the 8-position and an iodo group at the 6-position in the compound of interest could potentially affect its lipophilicity, which is an important factor for cellular permeability and drug distribution .

Aplicaciones Científicas De Investigación

SPECT Tracer Studies

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been investigated for its potential in SPECT (Single Photon Emission Computed Tomography) tracer studies. Research by Dumont and Slegers (1996) focused on synthesizing a related compound, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, for NMDA receptor studies in the human brain. They used a non-isotopic nucleophilic halogen exchange method starting from a closely related iodine and bromine-containing compound (Dumont & Slegers, 1996).

Antibacterial Agent Synthesis

The 6-Iodo derivative has also been a point of interest in the synthesis of antibacterial agents. Research has focused on synthesizing various quinoline derivatives, which demonstrate significant antibacterial activities. For example, Miyamoto et al. (1990) explored the synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, noting their potent activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Anticancer Research

There is also significant interest in the role of quinoline derivatives in anticancer research. Gaber et al. (2021) synthesized new quinoline derivatives and tested their anticancer effects against breast cancer MCF-7 cell lines, finding some compounds to show significant anticancer activity (Gaber et al., 2021).

Halogen Bonding in Crystal Structures

Research has also been conducted on the crystal structures of quinolone compounds featuring halogen bonding. Bauer et al. (2009) investigated three quinolone compounds, including ethyl 1-ethyl-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, and explored how halogen bonding interactions in these structures contribute to their molecular and crystallographic properties (Bauer, Milić, & Modrić, 2009).

Hydrolysis and Synthesis Studies

The compound has been a subject in studies related to hydrolysis and synthesis. Basafa et al. (2021) investigated the hydrolysis of a nitrile moiety in a similar 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile compound, providing insights into the chemical behavior and properties of these compounds under various conditions (Basafa et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent or respond to exposure.

Propiedades

IUPAC Name |

6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352764 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

773865-48-8 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

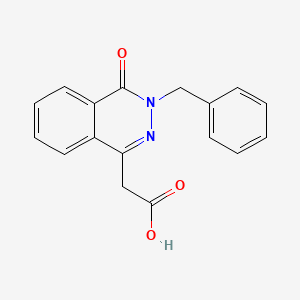

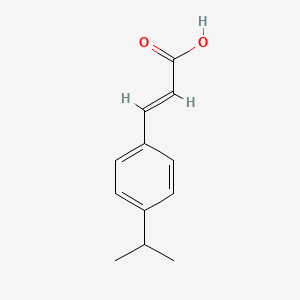

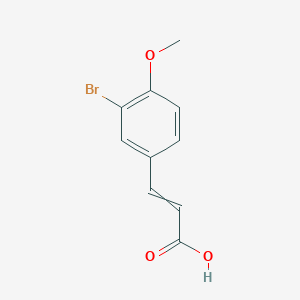

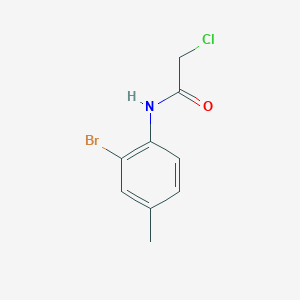

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)